2-(2,4-Dichlorophenyl)-4-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenyl)-4-methylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a 2,4-dichlorophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution: : The synthesis of 2-(2,4-Dichlorophenyl)-4-methylpyrimidine typically begins with the preparation of 2,4-dichlorophenylamine. This intermediate can be synthesized through the chlorination of aniline. The 2,4-dichlorophenylamine is then reacted with a suitable pyrimidine precursor under conditions that promote nucleophilic aromatic substitution.
-
Cyclization Reactions: : Another method involves the cyclization of appropriate precursors. For instance, a 2,4-dichlorobenzaldehyde can be reacted with a guanidine derivative to form the pyrimidine ring, followed by methylation at the 4-position.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and cyclization processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-(2,4-Dichlorophenyl)-4-methylpyrimidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction: : Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrimidine derivatives.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated positions. Common reagents include nucleophiles like amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products
Oxidation: Oxidized pyrimidine derivatives.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-Dichlorophenyl)-4-methylpyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in the manufacture of polymers, coatings, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2,4-Dichlorophenyl)-4-methylpyrimidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-4-ethylpyrimidine: Similar structure with an ethyl group instead of a methyl group.
2-(2,4-Dichlorophenyl)-4-phenylpyrimidine: Contains a phenyl group at the 4-position.
2-(2,4-Dichlorophenyl)-4-chloropyrimidine: Substituted with a chlorine atom at the 4-position.
Uniqueness
2-(2,4-Dichlorophenyl)-4-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-dichlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H8Cl2N2 |
---|---|
Molecular Weight |
239.10 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-4-methylpyrimidine |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-4-5-14-11(15-7)9-3-2-8(12)6-10(9)13/h2-6H,1H3 |
InChI Key |
DYDONQUWMGPPNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.